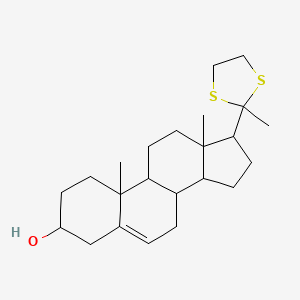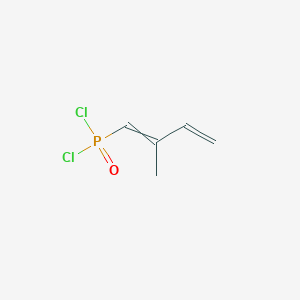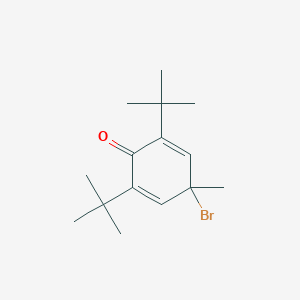![molecular formula C8H13NO B14743085 (2S)-bicyclo[2.2.1]heptane-2-carboxamide CAS No. 768-15-0](/img/structure/B14743085.png)
(2S)-bicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-bicyclo[2.2.1]heptane-2-carboxamide: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods to synthesize (2S)-bicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of photochemistry and cycloaddition reactions are also explored for the synthesis of similar bicyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: Industrially, this compound is used in the development of polymers and other advanced materials due to its stability and structural properties .
Mécanisme D'action
The mechanism by which (2S)-bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane: Known for its use in bioactive compounds and medicinal chemistry.
7-Oxabicyclo[2.2.1]heptane: Noted for its biological activity and use in synthetic chemistry.
Uniqueness: What sets (2S)-bicyclo[2.2.1]heptane-2-carboxamide apart is its specific stereochemistry and the presence of the carboxamide group, which provides unique reactivity and interaction profiles compared to other bicyclic compounds .
Propriétés
Numéro CAS |
768-15-0 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
(2S)-bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,9,10)/t5?,6?,7-/m0/s1 |
Clé InChI |
SLOPJPLJISGXPG-AHXFUIDQSA-N |
SMILES isomérique |
C1CC2CC1C[C@@H]2C(=O)N |
SMILES canonique |
C1CC2CC1CC2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


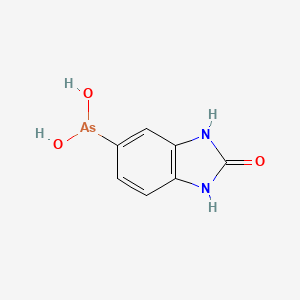

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
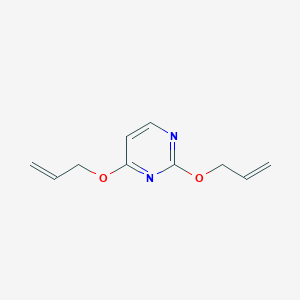
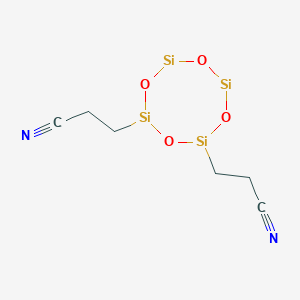
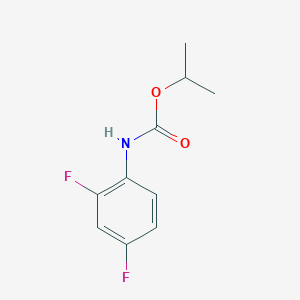
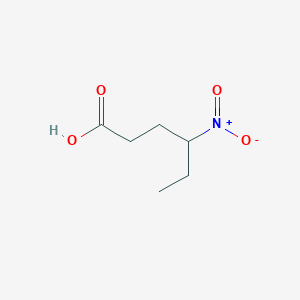
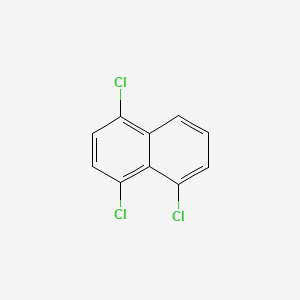
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
